LB-100
Description
Overview of LB-100 as a Chemical Compound for Therapeutic Investigation
This compound is a water-soluble, small molecule that functions as an inhibitor of protein phosphatase 2A (PP2A). cancer.gov PP2A is a crucial serine/threonine phosphatase that plays a key role in regulating cell growth and DNA damage repair. cancer.gov By inhibiting PP2A, this compound prevents the dephosphorylation of proteins that are essential for cell cycle progression. cancer.gov This action can enhance the cytotoxic effects of chemotherapy and radiotherapy by preventing cancer cells from repairing DNA damage, ultimately leading to apoptosis (programmed cell death). cancer.gov
Structurally, this compound is an endothall-based derivative, which makes it attractive for development due to its simple structure and ease of chemical synthesis. nih.gov It is a catalytic inhibitor of both PP2A and protein phosphatase 5 (PPP5C), another serine/threonine phosphatase. nih.govnih.gov The antitumor activity of this compound may stem from the additive effect of suppressing both of these phosphatases. nih.govnih.gov
Historical Context of Protein Phosphatase Inhibitors in Cancer Research
The concept of targeting protein phosphatases in cancer therapy is rooted in the understanding that aberrant protein phosphorylation is a hallmark of cancer. While protein kinases, which add phosphate (B84403) groups to proteins, have long been targets for cancer drugs, the role of protein phosphatases, which remove these phosphate groups, has gained increasing recognition. harvard.edu
Protein Phosphatase 2A (PP2A) is considered a tumor suppressor due to its role in negatively regulating key oncogenic signaling pathways. nih.govnih.gov In many cancers, the function of PP2A is lost, either through mutations in its structural subunits or through the upregulation of endogenous PP2A inhibitors. harvard.edu This inactivation allows for uncontrolled cell growth. nih.gov
Early research into PP2A inhibitors was often hampered by the broad and nonselective nature of the available compounds, leading to significant toxicities. cancerbiomed.org The development of more selective inhibitors like this compound represents a significant advancement in the field, offering the potential for targeted anti-cancer activity with a more favorable safety profile. cancerbiomed.org The targeting of endogenous PP2A inhibitors, such as CIP2A and SET, has also emerged as a therapeutic strategy to reactivate PP2A's tumor-suppressive function. nih.govresearchgate.netaacrjournals.org
Current Status of this compound in Preclinical and Clinical Development
Extensive preclinical studies have demonstrated the potential of this compound in various cancer models. In these studies, this compound has been shown to potentiate the effectiveness of standard cytotoxic drug therapies against both hematologic cancers and solid tumors without increasing toxicity. lixte.com It has shown activity as a single agent and in combination with agents like temozolomide (B1682018), docetaxel (B913), and doxorubicin (B1662922) in models of glioblastoma, neuroblastoma, breast cancer, and melanoma. clinicaltrials.gov
A notable aspect of this compound's preclinical profile is its ability to enhance the efficacy of immunotherapy. lixte.com It achieves this by promoting the production of neoantigens and cytokines, and by enhancing T-cell proliferation, thereby strengthening the systemic immune response against cancer. lixte.comembopress.orgbiospace.com Recent preclinical data has also revealed that this compound can induce "activation lethality," where it hyper-activates oncogenic signaling to a point that becomes lethal to the cancer cells, a novel therapeutic strategy. biospace.comyoutube.com
Building on this promising preclinical work, this compound has advanced into clinical trials. It has demonstrated safety in Phase 1 clinical trials and has received Investigational New Drug (IND) status from the U.S. Food and Drug Administration (FDA). lixte.com As of early 2025, this compound is being evaluated in several clinical trials for various cancers, including:
Ovarian Clear Cell Carcinoma: A Phase 1b/2 trial is assessing this compound in combination with the immunotherapy drug dostarlimab. lixte.comglobenewswire.com
Colorectal Cancer: A trial is underway in collaboration with the Netherlands Cancer Institute to evaluate this compound in patients with unresponsive metastatic colorectal cancer. lixte.comlixte.comstocktitan.net
Myelodysplastic Syndromes (MDS): An active clinical trial is studying this compound in patients with low or intermediate-1 risk MDS. cancer.gov
Recurrent Gliomas: A Phase 0 "window of opportunity" trial was conducted to assess the penetration of this compound into brain tumors. medrxiv.org
Initial results from some of these trials are anticipated in the latter half of 2025. stocktitan.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(4-methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4/c1-14-4-6-15(7-5-14)12(16)10-8-2-3-9(19-8)11(10)13(17)18/h8-11H,2-7H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQMLSGOTNKJKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2C3CCC(C2C(=O)O)O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Mechanisms of Action of Lb 100
Downstream Signaling Pathway Modulation by LB-100
DNA Damage Response and Repair Mechanisms
Increased DNA Double-Strand Breaks (γ-H2AX expression)
This compound contributes to increased DNA double-strand breaks (DSBs), a form of severe DNA damage, as evidenced by elevated levels of γ-H2AX expression. oup.comresearchgate.net γ-H2AX is a phosphorylated histone variant that rapidly localizes to sites of DSBs and serves as a marker for DNA damage. oup.comnih.gov Studies have shown that this compound alone can increase γ-H2AX foci and expression, and this effect is further enhanced when combined with radiation or DNA-damaging chemotherapeutic agents like cisplatin (B142131). oup.comnih.govoncotarget.com For instance, in chordoma cells, this compound treatment increased γ-H2AX expression and foci, driving cells into the G2/M phase. oup.com Similarly, in nasopharyngeal carcinoma cells, combined treatment with this compound and radiation resulted in significant elevations in γ-H2AX expression. oncotarget.com This suggests that this compound either directly induces DNA damage or impairs the cell's ability to repair existing damage. tandfonline.comnih.gov
Table 1: Effect of this compound on γ-H2AX Expression
| Cell Type | Treatment | γ-H2AX Expression/Foci | Reference |
| Chordoma | This compound alone | Increased | oup.com |
| Chordoma | This compound + Radiation | Highest level compared to controls/single treatments | oup.com |
| Ovarian Carcinoma | This compound alone | Constitutive hyperphosphorylation | researchgate.netnih.gov |
| Ovarian Carcinoma | This compound + Cisplatin | Further enhanced hyperphosphorylation | nih.gov |
| Nasopharyngeal Carcinoma | This compound + Radiation | Significant elevation | oncotarget.com |
| Colorectal Cancer | This compound alone | Increased | biorxiv.org |
Abrogation of ATM/ATR-Activated DNA Damage Response
A crucial aspect of this compound's mechanism is its ability to abrogate the ATM (ataxia telangiectasia mutated) and ATR (ataxia telangiectasia and Rad3-related) activated DNA damage response (DDR). nih.govnih.govnih.govistis.sh.cn ATM and ATR are key kinases that initiate cell cycle checkpoints and DNA repair mechanisms in response to DNA damage. nih.gov By inhibiting PP2A, this compound leads to the persistent hyperphosphorylation and inactivation of downstream checkpoint kinases like Chk1 and Chk2. nih.govresearchgate.netnih.govtandfonline.comnih.gov This impairment of Chk1/Chk2 function prevents the cell from properly arresting the cell cycle in response to DNA damage, forcing damaged cells to proceed into mitosis, a phenomenon known as mitotic catastrophe. nih.govresearchgate.netnih.govnih.gov This inappropriate entry into mitosis with unrepaired DNA damage is highly lethal to cancer cells. nih.govresearchgate.netnih.govnih.gov
Table 2: Impact of this compound on DNA Damage Response Mediators
| DDR Mediator | Effect of this compound | Context | Reference |
| Chk1 | Persistence of inactivated, phosphorylated form; hyperphosphorylation | Cisplatin-induced DNA damage | nih.govtandfonline.comnih.gov |
| Chk2 | Continued suppression; hyperphosphorylation | Cisplatin-induced DNA damage | nih.govresearchgate.netnih.govtandfonline.comnih.gov |
| BRCA1 | Continued suppression; hyperphosphorylation | Cisplatin-induced DNA damage | nih.govresearchgate.netnih.govtandfonline.com |
| JNK | Altered chronology and persistence of activation | Cisplatin-induced DNA damage | researchgate.netnih.gov |
| ATM/ATR | Abrogation of activated response | DNA damage | nih.govistis.sh.cn |
Apoptosis Induction Pathways
This compound actively induces apoptosis, a form of programmed cell death, through several distinct pathways. nih.govresearchgate.net
This compound has been shown to directly induce apoptosis in various cancer cell lines. nih.govresearchgate.netmdpi.com For instance, in medulloblastoma cells, this compound monotherapy increased apoptosis in a dose-dependent manner. mdpi.com In cisplatin-resistant, p53-null ovarian cancer cell lines, this compound combined with cisplatin resulted in increased levels of cleaved caspase-3 and cleaved PARP, indicative of apoptotic cell death. nih.govresearchgate.nettandfonline.com Furthermore, this compound demonstrated a concentration-dependent increase in the fraction of apoptotic sAML cells. researchgate.net
Table 3: this compound's Direct Apoptotic Effects
| Cell Type | This compound Effect on Apoptosis | Reference |
| Medulloblastoma | Dose-dependent increase in apoptosis | mdpi.com |
| Ovarian Carcinoma (p53-null) | Increased cleaved caspase-3 and PARP (with cisplatin) | nih.govresearchgate.nettandfonline.com |
| sAML cells | Concentration-dependent increase in apoptotic fraction | researchgate.net |
| DIPG cell lines | Induced apoptosis in a dose-dependent manner | mdpi.com |
PP2A, the primary target of this compound, plays a role in regulating p53 signaling, which, when activated, drives apoptosis via the activation of pro-apoptotic proteins Bax, Noxa, and Puma, and the inactivation of the anti-apoptotic protein Bcl2. nih.govresearchgate.nettandfonline.com PP2A also dephosphorylates and activates the pro-apoptotic factor Bad. researchgate.nettandfonline.com this compound's inhibition of PP2A can lead to the upregulation of microRNA miR-181b-1, which in turn downregulates the anti-apoptotic factor Bcl-2. cancerbiomed.orgresearchgate.net This downregulation of Bcl-2 enhances sorafenib-induced apoptosis in hepatocellular carcinoma (HCC) cells. medchemexpress.com The activation of Bax, Noxa, and Puma, and the inactivation of Bcl2, contribute to the intrinsic apoptotic pathway, leading to mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death. nih.govresearchgate.netencyclopedia.pubbiomolther.orgfrontiersin.org
Modulation of Oncogenic Signaling and Stress Response Pathways
This compound has been shown to modulate oncogenic signaling and activate stress response pathways. mdpi.combiorxiv.orgoncodeinstitute.nlresearchgate.netlixte.com Inhibition of PP2A by this compound can hyperactivate multiple oncogenic pathways and simultaneously engage various stress response pathways in cancer cells, such as NF-κB signaling, UV response (DNA damage), Unfolded Protein Response (UPR), and hypoxia. biorxiv.orgoncodeinstitute.nllixte.com This "paradoxical activation" of oncogenic signaling can be lethal to cancer cells by overloading their stress response mechanisms. oncodeinstitute.nllixte.com For example, in colorectal cancer cells, this compound treatment led to positive enrichment of gene sets associated with mitogenic signaling, stress pathways, and inflammatory response pathways. biorxiv.org This engagement of stress response pathways, along with increased DNA replication stress, contributes to the sensitivity of cancer cells to DNA-damaging agents. biorxiv.orgembopress.org
Table 4: Oncogenic and Stress Response Pathways Modulated by this compound
| Pathway/Response | Effect of this compound | Reference |
| Oncogenic Signaling | Hyperactivation | mdpi.combiorxiv.orgoncodeinstitute.nllixte.com |
| Stress Response Pathways | Engagement/Activation (NF-κB, UV response, UPR, Hypoxia) | mdpi.combiorxiv.orgoncodeinstitute.nllixte.com |
| DNA Replication Stress | Increased | embopress.org |
Activation of Oncogenic Signaling (e.g., Akt/PKB, Plk1)
This compound has been shown to induce hyperactivation of multiple oncogenic signaling pathways, including Akt/PKB and Polo-like kinase 1 (Plk1) aacrjournals.orgmdpi.com. As PP2A typically inhibits oncogenic signaling, its inhibition by this compound leads to further activation of these pathways aacrjournals.orgbiorxiv.org. This overactivation can lead to increased stress responses within cancer cells, potentially overwhelming their ability to maintain homeostasis aacrjournals.orgbiorxiv.org.
In glioblastoma cell lines (U87 and U251), this compound treatment resulted in increased levels of phosphorylated Akt kinase mdpi.com. Similarly, in diffuse intrinsic pontine glioma (DIPG) cell lines, this compound induced phosphorylation of Akt and the cell cycle regulator Plk1 mdpi.com. This activation of mitogenic signaling and engagement of stress response pathways are associated with this compound's anticancer effects aacrjournals.org.
Table 1: Effect of this compound on Oncogenic Signaling
| Cell Line / Model | This compound Concentration / Treatment | Observed Effect on Signaling | Citation |
| U87, U251 glioma cells | Not specified (in vitro) | Increased phosphorylated Akt kinase levels | mdpi.com |
| DIPG cell lines | 2.5 hours | Induced phosphorylation of Akt and Plk1 | mdpi.com |
| HT-29, SW-480 colorectal cancer cells | 4 µM (sublethal) | Positive enrichment of gene sets related to mitogenic signaling (WNT/β-catenin, MAPK) | aacrjournals.org |
Enhancement of Cellular Stress Signals in Tumor Cells
The paradoxical activation of oncogenic signaling by this compound leads to the simultaneous engagement of several cellular stress response pathways in tumor cells aacrjournals.orgbiorxiv.org. This heightened stress can destabilize the fragile homeostasis of cancer cells, potentially overloading their stress response mechanisms biorxiv.org. For instance, this compound has been shown to increase the toxicity of the WEE1 inhibitor, adavosertib, against cancer cells, suggesting a synergistic effect by enhancing stress biorxiv.org. The increased oncogenic signaling caused by this compound can also lead to DNA replication stress, contributing to greater sensitivity to DNA-damaging agents embopress.org.
Other Molecular Interactions
Beyond direct oncogenic signaling modulation, this compound engages in other molecular interactions that contribute to its biological effects.
Inhibition of STAT3 Activation
This compound has been demonstrated to inhibit the activation of Signal Transducer and Activator of Transcription 3 (STAT3) nih.govoncotarget.com. STAT3 is a transcription factor known to play a crucial role in tumorigenesis across various cancers, and its overexpression and constitutive activation are observed in conditions like meningiomas and medulloblastomas nih.govoncotarget.com.
This compound reduces STAT3 activation by decreasing the phosphorylation of its primary activation site at Tyrosine 705 (Y705) nih.govoncotarget.comnih.gov. Concurrently, it increases phosphorylation at Serine 727 (S727), which is modulated by PP2A activity and inversely correlates with Y705 phosphorylation oncotarget.comnih.gov. This inhibition of STAT3 activation leads to the downregulation of several STAT3 downstream targets, including mcl-1, c-myc, and cyclin D1 nih.gov.
Table 2: Effect of this compound on STAT3 Phosphorylation in Medulloblastoma (DAOY) Cells
| This compound Concentration (µM) | Change in STAT3(Y705) Phosphorylation | Change in STAT3(S727) Phosphorylation | Citation |
| 1 | Decreased by 24% | Increased by 31% | nih.gov |
| 10 | Decreased by 73% | Increased by 51% | nih.gov |
Influence on P-glycoprotein (P-gp) Expression and Drug Accumulation
This compound influences the expression of P-glycoprotein (P-gp), an efflux pump encoded by the ABCB1/MDR1 gene, which is a major contributor to multidrug resistance (MDR) in cancer mdpi.comnih.govmdpi.com. By reducing P-gp expression in multidrug-resistant cancer cells, such as glioblastoma (U87-TxR) and non-small cell lung carcinoma (NCI-H460/R) cell lines, this compound sensitizes them to chemotherapeutic agents like doxorubicin (B1662922) (DOX) and increases intracellular drug accumulation mdpi.comnih.gov.
Studies have shown that this compound significantly reduced P-gp expression in U87-TxR cells after 48 and 72 hours of treatment, with the 2.5 µM concentration showing a more substantial effect than 5 µM mdpi.com. Furthermore, this compound treatment led to a significant decrease in the mRNA levels of MDR1 (encoding P-gp) in U87-TxR cells, particularly at a concentration of 5.0 µM mdpi.com. This modulation of P-gp expression by this compound represents a promising strategy to overcome drug resistance mdpi.comnih.gov.
Table 3: Effect of this compound on P-gp Expression in MDR Cancer Cells
| Cell Line | This compound Concentration (µM) | Treatment Duration (h) | Effect on P-gp Expression | Citation |
| U87-TxR | 2.5, 5.0 | 48, 72 | Significant reduction | mdpi.com |
| NCI-H460/R | 2.5, 5.0 | 48, 72 | Significant reduction | mdpi.com |
Perturbation of mRNA Splicing and Neoantigen Creation
This compound, as a protein phosphatase inhibitor, perturbs mRNA splicing, leading to the creation of neoantigens embopress.orgembopress.orgnih.gov. This mechanism involves rewiring spliceosome phosphorylation in cancer cells embopress.orgnih.gov. This compound evokes changes in phosphorylation patterns in proteins enriched for spliceosomal components, such as U2 snRNP, SRSF, and hnRNP proteins embopress.orgembopress.org.
These altered phosphorylation patterns result in differential splicing patterns, with over 1000 events of exon skipping and intron retention observed in PP2A-inhibited cells, affecting regulators of genomic integrity embopress.orgnih.gov. The alternative splicing events induced by this compound are predicted to trigger neoantigen formation, and these this compound-triggered neopeptides are subsequently presented by MHC class I at the cell surface embopress.orgembopress.orgnih.gov. This provides a potential explanation for the observed synergy between this compound and immune checkpoint blockade in pre-clinical and clinical settings embopress.orgembopress.orgnih.gov.
Interaction with N-CoR Complex and Cell Differentiation
This compound interacts with the Nuclear Receptor Co-Repressor (N-CoR) complex, influencing cell differentiation researchgate.netnih.gov. The N-CoR complex, comprising N-CoR, histone deacetylase complexes (HDACs), steroid hormone receptors, and transcriptional factors, represses the transcription of genes that promote astroglial differentiation and is implicated in maintaining the "stem-ness" of cancer stem cells in glioblastoma (GBM) researchgate.netnih.gov.
Given that PP2A suppresses Akt1, inhibition of PP2A by this compound is theorized to enhance Akt1 phosphorylation of N-CoR, which in turn leads to the degradation of N-CoR in the cytoplasm and precludes N-CoR complex formation researchgate.netnih.gov. Studies in U87 GBM cell lines showed that exposure to 2.5 µM this compound significantly increased levels of phosphorylated Akt (pAkt) nih.gov. Consistent with the inhibition of N-CoR complex formation by pAkt, this compound treatment resulted in the nuclear export of N-CoR and diminished levels of nuclear N-CoR nih.gov. This was accompanied by increased expression of glial fibrillary acidic protein (GFAP) in Nestin-positive U87 cancer stem cells, suggesting the promotion of astroglial differentiation nih.gov. These findings provide in vitro and in vivo evidence that this compound may target cancer stem cell populations by inducing cytoplasmic degradation of the N-CoR complex and promoting cell differentiation nih.gov.
Compound Names and PubChem CIDs
Preclinical Efficacy of Lb 100 in Cancer Models
Monotherapy Efficacy in Various Cancer Types
Inhibition of Proliferation in Diverse Solid Tumor Cell Lines
LB-100, a small molecule inhibitor of protein phosphatase 2A (PP2A), has demonstrated the ability to inhibit the proliferation of various cancer cell lines as a standalone treatment. nih.govnih.gov In preclinical studies, this compound has shown dose-dependent inhibition of cell viability in medulloblastoma and sarcoma cell lines. nih.govnih.gov Specifically, in a range of pediatric medulloblastoma cell lines, this compound not only inhibited proliferation but also induced significant apoptosis. nih.govnih.gov Furthermore, it has been observed to attenuate medulloblastoma cell migration, a critical step in tumor invasion. nih.gov Research has also indicated its efficacy in inhibiting the growth of malignant meningioma cells. researchgate.net
Interactive Data Table: Effect of this compound Monotherapy on Cancer Cell Lines
| Cell Line | Cancer Type | Effect |
| Various Pediatric Lines | Medulloblastoma | Inhibited proliferation, induced apoptosis, attenuated migration nih.govnih.gov |
| Fibrosarcoma Line | Sarcoma | Dose-dependent inhibition of cell viability nih.gov |
| IOMM-Lee | Meningioma | Inhibited cell growth researchgate.net |
Antitumor Activity in Xenograft Models
In vivo studies using xenograft models have further established the antitumor activity of this compound. While some studies have shown that this compound as a monotherapy did not significantly reduce tumor growth in certain models like osteosarcoma and fibrosarcoma, its combination with other agents has shown significant effects. nih.govnih.gov However, it is noteworthy that even when not reducing primary tumor size on its own, this compound has been shown to prevent the development of pulmonary metastases in an osteosarcoma xenograft model. nih.govnih.gov
Chemosensitization Properties of this compound
A significant aspect of this compound's preclinical profile is its ability to sensitize cancer cells to the cytotoxic effects of conventional chemotherapeutic agents. nih.gov
Combination with Cisplatin (B142131): Ovarian Carcinoma, Medulloblastoma, Osteosarcoma, Meningioma, Glioblastoma
The combination of this compound with cisplatin has shown promising results across a range of cancer types.
Ovarian Carcinoma: this compound sensitizes ovarian carcinoma cells to cisplatin-mediated cell death both in vitro and in vivo. nih.gov This sensitization is achieved by abrogating the cell-cycle arrest induced by cisplatin, leading to increased mitotic entry. nih.gov In an intraperitoneal metastatic mouse model, the combination of this compound and cisplatin significantly enhanced tumor growth inhibition and prevented disease progression after treatment. nih.gov
Medulloblastoma: In medulloblastoma cell lines, this compound enhanced the cytotoxic effects of cisplatin. nih.govnih.gov For instance, the viability of DAOY cells treated with cisplatin alone was 61%, which decreased to 26% with the addition of this compound. nih.gov Similar significant decreases in viability were observed in D341 and D283 cell lines. nih.gov This enhanced cytotoxicity was also demonstrated in an intracranial xenograft model, where the combination showed potent anti-neoplastic activity. nih.govnih.gov this compound was also found to increase cisplatin uptake in medulloblastoma cells. nih.gov
Osteosarcoma: In osteosarcoma, this compound has been shown to overcome DNA repair mechanisms in cells treated with cisplatin, both in vitro and in an in vivo xenograft model. nih.govnih.gov This leads to mitotic catastrophe and cell death. nih.gov A notable finding is that the addition of this compound to cisplatin prevented the development of pulmonary metastases in the majority of treated animals in a xenograft model. nih.govnih.gov
Meningioma & Glioblastoma: Preclinical evidence suggests this compound's potential as a chemosensitizer in other brain tumors as well. Studies have shown its effectiveness in sensitizing malignant meningioma cells to therapy. nih.gov While direct chemosensitization to cisplatin in meningioma and glioblastoma is an area of ongoing research, the compound's ability to enhance the efficacy of DNA-damaging agents provides a strong rationale for its use in these cancers.
Interactive Data Table: this compound and Cisplatin Combination Efficacy
| Cancer Type | Cell Lines/Model | Key Findings |
| Ovarian Carcinoma | SKOV-3, OVCAR-8, PEO1, -4, -6; Intraperitoneal metastatic mouse model | Sensitized cells to cisplatin-mediated death; abrogated cell-cycle arrest; enhanced tumor growth inhibition in vivo. nih.gov |
| Medulloblastoma | DAOY, D341, D283; Intracranial xenograft model | Enhanced cisplatin cytotoxicity; increased cisplatin uptake; potent in vivo anti-neoplastic activity. nih.govnih.gov |
| Osteosarcoma | 143B, U2OS, MG63; Xenograft model | Overcame DNA repair mechanisms; prevented pulmonary metastases in vivo. nih.govnih.gov |
Combination with Doxorubicin (B1662922): Pancreatic, Hepatocellular Carcinoma, Glioblastoma
This compound has also been shown to enhance the efficacy of doxorubicin in several cancer models.
Pancreatic & Hepatocellular Carcinoma: In hepatocellular carcinoma (HCC) cell lines, this compound enhanced chemosensitization to doxorubicin. researchgate.net Studies in pancreatic cancer models have indicated that this compound can increase the penetration of doxorubicin into the tumor parenchyma. nih.gov This effect is partly attributed to this compound's ability to increase vascular endothelial growth factor (VEGF) secretion, which promotes tumor angiogenesis and drug accessibility. nih.gov
Glioblastoma: In glioblastoma cells, the combination of this compound with doxorubicin has been found to cause an inappropriate entry into mitosis, leading to increased cell death. nih.gov In vivo, this combination therapy resulted in either growth inhibition or regression of tumors, a significantly better response than either agent used alone. nih.gov
Combination with Temozolomide (B1682018): Glioblastoma, Neuroblastoma, Pheochromocytoma
The potential of this compound to sensitize tumors to temozolomide (TMZ), a standard-of-care alkylating agent for glioblastoma, has been investigated.
Glioblastoma: A lipid-soluble homolog of this compound, known as LB-102, demonstrated efficiency as a chemosensitizer to TMZ in glioblastoma cells, independent of their p53 status. nih.gov
Pheochromocytoma: In a pheochromocytoma model, the addition of this compound to TMZ completely inhibited tumor formation in the majority of animals in vivo. nih.gov The combination also prolonged median survival compared to TMZ treatment alone. nih.gov
Combination with Docetaxel (B913)
While clinical investigations are underway to explore the safety and efficacy of combining this compound with docetaxel in patients with advanced solid tumors, comprehensive preclinical data detailing the synergistic effects of this specific combination in cancer models are not extensively available in the public domain. nih.govresearchgate.net Laboratory and animal studies have indicated that this compound exhibits anti-cancer activity both as a single agent and in conjunction with other approved chemotherapeutic agents. researchgate.net The rationale for combining this compound with docetaxel is grounded in their distinct mechanisms of action. Docetaxel functions as a mitotic spindle poison, promoting microtubule assembly and preventing their depolymerization, which ultimately leads to a mitotic block and inhibition of cell proliferation. amegroups.cn Preclinical studies have demonstrated the synergistic effects of docetaxel with various other chemotherapeutic agents. nih.gov
Mechanism of Chemo-Sensitization: Overcoming DNA Repair, Cell Cycle Checkpoint Regulation
This compound enhances the efficacy of chemotherapeutic agents by disrupting critical cellular processes that cancer cells rely on for survival, particularly DNA repair and cell cycle checkpoint regulation. As a potent inhibitor of protein phosphatase 2A (PP2A), this compound's mechanism of chemo-sensitization involves the induction of mitotic catastrophe, a form of cell death resulting from aberrant mitosis. clinicaltrials.gov
In preclinical models, this compound has been shown to cause an inappropriate entry into mitosis, leading to increased cell death when combined with DNA-damaging agents like doxorubicin in glioblastoma cells. clinicaltrials.gov This premature mitotic entry is a consequence of overriding the cell cycle checkpoints that would typically halt cell division in the presence of DNA damage, allowing time for repairs. By inhibiting PP2A, this compound disrupts the signaling pathways that control these checkpoints.
Furthermore, this compound has been observed to interfere with DNA repair mechanisms. This interference sensitizes cancer cells to chemotherapies that induce DNA damage. For instance, in models of ovarian carcinoma and medulloblastoma, this compound has been shown to effectively reverse resistance to cisplatin, a DNA-damaging agent. clinicaltrials.gov The combined effect of checkpoint abrogation and DNA repair inhibition culminates in a lethal cascade of events for cancer cells undergoing chemotherapy.
Reversal of Multidrug Resistance (MDR) Phenotype
A significant hurdle in cancer chemotherapy is the development of multidrug resistance (MDR), a phenomenon where cancer cells become resistant to a broad range of structurally and functionally diverse anticancer drugs. One of the key mechanisms underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump chemotherapeutic agents out of the cell, reducing their intracellular concentration and efficacy.
Preclinical studies have demonstrated that this compound can effectively reverse the MDR phenotype. Research has shown that this compound reduces the expression of P-gp in multidrug-resistant glioblastoma and non-small cell lung carcinoma (NSCLC) cell lines. clinicaltrials.gov This reduction in P-gp levels sensitizes these resistant cells to chemotherapeutic agents like doxorubicin, leading to increased intracellular accumulation of the drug and enhanced cytotoxicity. clinicaltrials.gov This suggests that this compound can be a promising agent to overcome drug resistance in various cancers by modulating the expression of key MDR-related proteins.
Radiosensitization Properties of this compound
Combination with Focal X-ray Radiation: Pancreatic, Nasopharyngeal, Glioblastoma, Meningioma
This compound has demonstrated significant radiosensitizing properties across a range of preclinical cancer models when combined with focal X-ray radiation.
Pancreatic Cancer: While direct preclinical studies specifically detailing the combination of this compound with focal X-ray radiation in pancreatic cancer are limited, the compound has been identified as a promising radiosensitizing agent in pancreatic cancer cells. nih.gov The rationale for its use is supported by the known radioresistant nature of pancreatic tumors and the ability of this compound to interfere with DNA repair mechanisms. nih.govnih.gov
Nasopharyngeal Carcinoma: In preclinical models of nasopharyngeal carcinoma (NPC), this compound has been shown to be an effective radiosensitizing agent. nih.gov
Glioblastoma: Preclinical studies in glioblastoma have shown that this compound enhances the therapeutic effects of radiation. nih.gov
Meningioma: The radiosensitizing effects of this compound have also been investigated in malignant meningioma models.
Mechanism of Radiosensitization: Interference with DNA Repair, Increased Mitotic Catastrophe
The radiosensitizing effects of this compound are primarily attributed to its ability to interfere with DNA repair processes and induce mitotic catastrophe in irradiated cancer cells. Ionizing radiation causes DNA double-strand breaks, which, if not properly repaired, can lead to cell death. Cancer cells often have robust DNA repair mechanisms that contribute to their radioresistance.
This compound, through its inhibition of PP2A, disrupts the cellular response to DNA damage. This interference with DNA repair pathways leaves cancer cells more vulnerable to the cytotoxic effects of radiation.
Furthermore, this compound promotes mitotic catastrophe in irradiated cells. By overriding the G2/M cell cycle checkpoint, this compound forces cells with radiation-induced DNA damage to enter mitosis prematurely. This leads to catastrophic mitotic events, such as the formation of micronuclei and cellular fragmentation, ultimately resulting in cell death. This one-two punch of inhibiting DNA repair and inducing mitotic catastrophe makes this compound a potent radiosensitizer.
Immunotherapy Enhancement by this compound
Recent preclinical findings have elucidated a novel mechanism by which this compound can enhance the efficacy of immunotherapy, particularly immune checkpoint inhibitors. The study revealed that this compound, through its inhibition of PP2A, can induce alterations in mRNA splicing within cancer cells. This disruption of the normal splicing process leads to the generation of novel protein fragments, or neoantigens, which are not present in normal, healthy cells.
These neoantigens can be presented on the surface of cancer cells by major histocompatibility complex (MHC) class I molecules. The presentation of these unique tumor antigens makes the cancer cells more recognizable to the immune system, particularly to cytotoxic T lymphocytes (CTLs). By increasing the "foreignness" of tumor cells, this compound can essentially turn immunologically "cold" tumors (those with few immune cells) into "hot" tumors that are more susceptible to an anti-tumor immune response. This increased immunogenicity is believed to synergize with immune checkpoint inhibitors, which work by releasing the brakes on the immune system, allowing for a more robust and effective attack against cancer cells.
Combination with Immune Checkpoint Blockade (e.g., PD-1, PD-L1 inhibitors like Atezolizumab)
Preclinical studies have consistently shown that this compound can synergize with immune checkpoint inhibitors (ICIs) to enhance anti-tumor immunity. nih.govnih.gov In murine models of colon cancer and melanoma, the combination of this compound with PD-1 blockade has been shown to be particularly effective. e-crt.org This synergy is also observed in models of glioblastoma (GBM), a notoriously difficult-to-treat cancer. e-crt.orgnih.gov
In a syngeneic glioma model, dual blockade of PP2A with this compound and PD-1 significantly improved survival compared to either monotherapy alone. e-crt.orgnih.gov This combination therapy led to complete tumor regression in approximately 25% of the mice. e-crt.orgnih.gov The therapeutic effect was found to be dependent on the presence of both CD4+ and CD8+ T cells, indicating that the enhanced anti-tumor response is mediated by the adaptive immune system. e-crt.orgnih.gov Furthermore, mice that were cured of their tumors by the combination therapy developed long-term, antigen-specific protective immunity. e-crt.orgnih.gov While specific preclinical data on the combination of this compound with atezolizumab is more prominent in the context of ongoing clinical trials lixte.com, the mechanistic synergy observed with PD-1 inhibitors is expected to be similar for PD-L1 inhibitors like atezolizumab, as they target the same immune checkpoint pathway.
Table 1: Preclinical Efficacy of this compound in Combination with PD-1 Blockade in Glioblastoma
| Treatment Group | Median Survival (Days) | Survival Improvement vs. Control | Complete Tumor Regression |
| Control | 19 | - | 0% |
| This compound | 18.5 | No significant improvement | 0% |
| PD-1 Blockade | 19 | No significant improvement | 0% |
| This compound + PD-1 Blockade | Significantly improved | Significant | ~25% |
Activation of Cytotoxic T Cells and CAR-T Cells
A key mechanism by which this compound enhances anti-tumor immunity is through the activation of cytotoxic T cells. nih.gov In preclinical glioblastoma models, combination therapy with this compound and a PD-1 inhibitor resulted in enhanced infiltration of CD8+ T cells into the tumor microenvironment and boosted their effector function. e-crt.orgnih.gov This is supported by in-vivo analysis of tumor-infiltrating leukocytes, which demonstrated that this compound alone can induce a more robust Th1 differentiation in tumor-infiltrating CD4+ cells, which is associated with increased production of IFN-gamma. e-crt.org
Furthermore, this compound has been shown to enhance the efficacy of Chimeric Antigen Receptor (CAR)-T cell therapy. e-crt.org Preclinical models of glioblastoma have demonstrated that this compound can augment the activity of CAR-T cells targeting carbonic anhydrase IX (CAIX). e-crt.org The inhibition of PP2A by this compound appears to lower the activation threshold for T cells, leading to a more potent anti-tumor response when combined with cell-based immunotherapies.
Promotion of Neoantigen Production and Cytokine Release
This compound contributes to making cancer cells more visible to the immune system by promoting the production of neoantigens. nih.govnih.govnih.gov One of the proposed mechanisms for this is the perturbation of mRNA splicing. nih.govnih.gov By inhibiting PP2A, this compound can alter the phosphorylation of spliceosomal components in cancer cells, leading to alternative splicing events that generate novel peptides. nih.govnih.gov These drug-induced neopeptides can then be presented by MHC-I complexes on the cancer cell surface, making them targets for cytotoxic T cells. nih.govnih.gov
In addition to neoantigen production, this compound also stimulates the release of cytokines that are crucial for an effective anti-tumor immune response. nih.gov In glioma models, this compound has been shown to activate the cGAS-STING pathway, which leads to the activation of interferon signaling. nih.gov This, in turn, promotes an inflammatory tumor microenvironment and increases the proliferation of CD8+ killer T cells. nih.gov The enhanced production of cytokines like IFN-gamma further contributes to the sensitization of tumors to immune checkpoint blockade by upregulating PD-L1 expression on cancer cells. e-crt.org
Turning Immunologically "Cold" Tumors "Hot"
A significant challenge in cancer immunotherapy is that many tumors are "cold," meaning they have a non-inflamed tumor microenvironment with few infiltrating T cells, making them unresponsive to immune checkpoint inhibitors. semanticscholar.orgworldpreclinicalcongress.comnih.gov Preclinical evidence suggests that this compound may be a valuable agent for converting these "cold" tumors into "hot," inflamed tumors that are susceptible to immunotherapy. nih.gov
By inhibiting DNA mismatch repair and promoting the generation of neoantigens, this compound increases the immunogenicity of cancer cells. nih.gov The subsequent activation of the cGAS-STING pathway and increased cytokine production further contribute to an inflamed tumor microenvironment, attracting immune cells to the tumor site. nih.gov This process effectively transforms the tumor from a state of immune ignorance to one of active immune surveillance, thereby increasing the likelihood of a positive response to immune checkpoint blockade. nih.gov
Other Combination Therapies
Combination with WEE1 kinase inhibitors (e.g., Adavosertib)
Preclinical studies have revealed a synergistic relationship between this compound and WEE1 kinase inhibitors, such as adavosertib. mdpi.com WEE1 is a critical regulator of the G2/M cell cycle checkpoint. The combination of this compound with a WEE1 inhibitor has been shown to be highly effective in killing colon cancer cells in both cell culture and animal models. mdpi.com
The mechanism behind this synergy lies in the paradoxical activation of oncogenic signaling by this compound. mdpi.com While most cancer therapies aim to inhibit oncogenic signals, this compound can hyper-activate these pathways. mdpi.com This hyper-activation becomes lethal to cancer cells when the WEE1 kinase, a key cell cycle checkpoint, is simultaneously inhibited. mdpi.com In multidrug-resistant glioblastoma and non-small cell lung carcinoma cell models, this compound significantly boosted the effectiveness of adavosertib.
Table 2: Synergy of this compound with Adavosertib in Multidrug-Resistant Cancer Cell Lines
| Cell Line | Drug Combination | Observed Effect | Synergy Score (HSA Model) |
| DT7 (Glioblastoma) | This compound + Adavosertib | Significant synergy | 3.67 |
| TR159 (NSCLC) | This compound + Adavosertib | Significant synergy | 5.92 |
Combination with CHK1 inhibitors
Checkpoint kinase 1 (CHK1) is another crucial component of the DNA damage response and cell cycle regulation. nih.gov Inhibition of CHK1 can enhance the efficacy of DNA-damaging agents by preventing cancer cells from repairing DNA damage and arresting the cell cycle. nih.gov While extensive preclinical data exists for the combination of CHK1 inhibitors with various chemotherapeutic agents and PARP inhibitors e-crt.orgnih.gov, specific preclinical studies detailing the combination of this compound with CHK1 inhibitors are not widely available in the reviewed scientific literature. However, given that both PP2A and CHK1 are key regulators of cell cycle progression and DNA damage repair, a combination targeting both pathways could theoretically offer a synergistic anti-cancer effect. Further preclinical investigation is warranted to explore this potential therapeutic strategy.
Combination with Tyrosine Kinase Inhibitors
Information regarding the specific preclinical efficacy of combining this compound with tyrosine kinase inhibitors (TKIs) in cancer models is not detailed in the currently available search results. While preclinical studies have shown that this compound can enhance the antiproliferative activity of various standard anticancer agents, and other research has explored combining different TKIs, a direct preclinical assessment of an this compound and TKI combination is not presently available. aacrjournals.orgnih.gov
Combination with PRMT5 knockdown in Glioblastoma
The combination of this compound with the inhibition of Protein Arginine Methyltransferase 5 (PRMT5) has shown significant antitumor effects in preclinical models of glioblastoma (GBM), an aggressive and challenging primary brain tumor. PRMT5 is often overexpressed in GBM, and its inhibition can induce a state of cellular senescence, a form of cell cycle arrest.
Researchers hypothesized that this senescent state, which can contribute to treatment resistance, could be therapeutically exploited. Preclinical studies have shown that the depletion of PRMT5 in GBM stem cells (GSCs) leads to an increase in the activity of Protein Phosphatase 2A (PP2A). The subsequent addition of this compound, a PP2A inhibitor, leverages this cellular state to induce a specific form of cell death known as necroptosis. This two-step therapeutic approach—inducing senescence with PRMT5 inhibition followed by triggering necroptosis with this compound—has demonstrated enhanced cytotoxicity.
In vitro experiments using patient-derived GBM neurospheres (GBMNS) confirmed that depleting PRMT5, either through siRNA (knockdown) or with a chemical inhibitor, significantly increased the sensitivity of these cells to this compound. The combination treatment resulted in a 3- to 4-fold increase in the dead cell population compared to this compound treatment alone. Furthermore, this combination enhanced the arrest of cells in the G1 phase of the cell cycle. The mechanism was confirmed to be necroptosis, as the cytotoxic effects could be reversed by Necrostatin-1, a known inhibitor of necroptosis.
In vivo studies using an intracranial mouse xenograft model provided further validation. When transient PRMT5 depletion was combined with this compound treatment, it resulted in significantly smaller tumor volumes and prolonged the median survival time of the mice compared to either intervention alone.
Table 1: Preclinical Efficacy of this compound with PRMT5 Depletion in Glioblastoma Models
| Model Type | Intervention | Key Research Findings | Citations |
|---|
| In Vitro (GBM Neurospheres) | PRMT5 Knockdown + this compound | - Increased dead cell population by 3- to 4-fold.
Combination with BMN-111 (NPR2 stimulation) in bone growth
In the context of skeletal disorders like achondroplasia, the combination of this compound and BMN-111 (vosoritide) has been investigated as a potential therapy to enhance bone growth. Achondroplasia is characterized by impaired endochondral bone formation, often caused by an activating mutation in the fibroblast growth factor receptor 3 (FGFR3). This overactive signaling pathway leads to the dephosphorylation and inactivation of the natriuretic peptide receptor 2 (NPR2), which in turn reduces the production of cyclic GMP (cGMP), a key molecule for chondrocyte proliferation and differentiation.
BMN-111 is an analog of a C-type natriuretic peptide that acts as an NPR2 agonist, stimulating cGMP production to promote bone growth. The therapeutic strategy tested was to see if inhibiting the dephosphorylation of NPR2 could enhance the effect of BMN-111.
Preclinical research using ex vivo bone cultures from a mouse model of achondroplasia (Fgfr3Y367C/+) demonstrated that this compound, as a phosphatase inhibitor, effectively counteracted the FGF-induced dephosphorylation and inactivation of NPR2. When combined with BMN-111, this compound produced a synergistic effect that was greater than that of BMN-111 alone.
Table 2: Preclinical Efficacy of this compound with BMN-111 in an Achondroplasia Model
| Model Type | Intervention | Key Research Findings | Citations |
|---|
| Ex Vivo (Mouse Femur Culture) | this compound + BMN-111 | - Increased bone length and cartilage area more than BMN-111 alone.
Clinical Development and Research of Lb 100
Ongoing and Planned Clinical Trials
Glioblastoma (including high-grade gliomas)
LB-100 is being investigated for its potential in treating glioblastoma and other high-grade gliomas. A completed Phase II, open-label, single-institution study (NCT03027388) aimed to determine the pharmacokinetic (PK) properties of this compound in glioma tumor tissues disprot.orgnih.govlibretexts.org. The primary objective of this research was to assess whether this compound could penetrate the blood-brain barrier and to quantify its concentration in both blood and brain tissue libretexts.orghznu.edu.cn. Preclinical studies have indicated that this compound possesses activity within the brain and can potentiate the effects of cytotoxic agents, such as temozolomide (B1682018) and doxorubicin (B1662922), against glioblastoma xenografts disprot.org. Furthermore, research suggests that this compound can induce mitotic catastrophe in glioblastoma cells, particularly when combined with DNA-damaging agents like doxorubicin uni-freiburg.de.
Table 1: Clinical Research in Glioblastoma
| Study Identifier | Phase | Condition | Investigational Drug(s) | Key Objective(s) / Finding(s) |
| NCT03027388 nih.govlibretexts.org | II | Glioblastoma, Astrocytoma, Oligodendroglioma | This compound | Determine pharmacokinetic (PK) properties of this compound in glioma tumor tissues, assess brain penetration. disprot.orglibretexts.orghznu.edu.cn |
Colorectal Cancer
Table 2: Clinical Research in Colorectal Cancer
| Study Identifier | Phase | Condition | Investigational Drug(s) | Key Objective(s) / Finding(s) |
| NCT06012734 mims.comciteab.comciteab.com | I | Metastatic Colorectal Cancer (MSI Low) | This compound + Atezolizumab | Determine optimal dose of this compound in combination with atezolizumab; monitor patient response, disease control, and overall survival. fishersci.ca |
Ovarian Cancer (Clear Cell Carcinoma)
This compound is under investigation for its efficacy in ovarian clear cell carcinoma (OCCC) wikipedia.org. A Phase 1b/2 clinical trial (NCT06065462) is currently underway at The University of Texas MD Anderson Cancer Center fishersci.caguidetopharmacology.orgfishersci.cafishersci.cawikipedia.org. This trial specifically assesses the combination of this compound with dostarlimab-gxly, a programmed death receptor-1 (PD-1) blocking monoclonal antibody fishersci.caguidetopharmacology.orgfishersci.cafishersci.cawikipedia.org. The rationale behind this combination is based on observations that a genetically acquired reduction in PP2A activity may increase sensitivity to immunotherapy, suggesting that pharmacological inhibition of PP2A with this compound could mimic this effect guidetopharmacology.orgfishersci.ca. Early findings indicate that this compound has been well-tolerated in clear cell ovarian cancer patients at doses demonstrating anti-cancer activity wikidata.org.
Table 3: Clinical Research in Ovarian Clear Cell Carcinoma
| Study Identifier | Phase | Condition | Investigational Drug(s) | Key Objective(s) / Finding(s) |
| NCT06065462 guidetopharmacology.orgfishersci.cafishersci.ca | 1b/2 | Ovarian Clear Cell Carcinoma | This compound + Dostarlimab-gxly | Assess enhanced effectiveness of immunotherapy; based on PP2A inhibition mimicking genetic reduction. fishersci.caguidetopharmacology.orgfishersci.cawikipedia.org |
Soft Tissue Sarcomas
Clinical trials are exploring the effectiveness of this compound in soft tissue sarcomas wikipedia.org. A Phase 1b/randomized Phase 2 study (NCT05809830) has been authorized in Spain and is being led by the Spanish Sarcoma Group (GEIS) fishersci.cawikipedia.orgnih.govdisprot.org. This trial investigates this compound in combination with doxorubicin, comparing it to doxorubicin alone, which is the current standard initial treatment for advanced soft tissue sarcomas (ASTS) wikipedia.orgnih.govdisprot.org. The Phase I portion aims to define the safety of this combination, while the Phase II portion will randomize untreated patients to receive standard therapy with or without this compound wikipedia.org. The expected outcome for Phase II is an increase in progression-free survival from 4.5 to 7.5 months wikipedia.org. Preclinical studies have demonstrated that this compound exhibits synergistic action with doxorubicin in mesenchymal tumors and shows dose-dependent inhibition of cell viability in a fibrosarcoma cell line nih.govcenmed.com.
Table 4: Clinical Research in Soft Tissue Sarcomas
| Study Identifier | Phase | Condition | Investigational Drug(s) | Key Objective(s) / Finding(s) |
| NCT05809830 wikipedia.orgdisprot.org | 1b/2 | Advanced Soft Tissue Sarcomas | This compound + Doxorubicin | Phase I: Define safety of combination. Phase II: Increase progression-free survival (expected 4.5 to 7.5 months). wikipedia.orgnih.gov |
Small Cell Lung Cancer
This compound is being investigated in clinical trials for small cell lung cancer (SCLC) wikipedia.orgcenmed.com. A Phase Ib trial is underway, evaluating this compound in combination with carboplatin (B1684641), etoposide, and atezolizumab for the treatment of extensive-stage SCLC, unresectable or metastatic extrapulmonary small cell cancer, or high-grade neuroendocrine carcinoma fishersci.com. The therapeutic rationale for this combination is based on this compound's ability to block the PP2A protein, which promotes tumor cell division fishersci.com. This action is believed to enhance the effectiveness of standard chemotherapy drugs, such as carboplatin and etoposide, which are most effective against rapidly dividing cells fishersci.com. This compound has been shown to improve the anticancer activity of these chemotherapy agents fishersci.com.
Table 5: Clinical Research in Small Cell Lung Cancer
| Study Identifier | Phase | Condition | Investigational Drug(s) | Key Objective(s) / Finding(s) |
| Not specified (part of broader trial) fishersci.com | Ib | Extensive-Stage Small Cell Lung Cancer, Extrapulmonary Small Cell Cancer, High-Grade Neuroendocrine Carcinoma | This compound + Carboplatin + Etoposide + Atezolizumab | Study side effects and best dose of this compound in combination; enhance chemotherapy efficacy by promoting tumor cell division. fishersci.com |
Head and Neck Squamous Cell Carcinoma (HNSCC)
As of the current available research, specific clinical trials or detailed research findings focusing solely on this compound for the treatment of Head and Neck Squamous Cell Carcinoma (HNSCC) were not identified in the provided sources. Research in HNSCC often explores various targeted therapies and immunotherapies, but direct involvement of this compound in this specific cancer type was not detailed wikipedia.orguni-freiburg.defrontiersin.org.
Trials Exploring Combination Regimens with Chemotherapy and Immunotherapy
This compound's primary therapeutic strategy often involves its use in combination with established chemotherapy and immunotherapy agents, leveraging its unique mechanism of action to enhance their anti-cancer effects wikipedia.orgwikipedia.orgfishersci.ca.
Mechanism of Combination Enhancement:
Chemotherapy Enhancement: this compound enhances the efficacy of chemotherapy by stimulating cell proliferation and inhibiting DNA repair mechanisms within cancer cells. This renders tumor cells more susceptible to the cytotoxic effects of conventional chemotherapeutic agents wikipedia.org.
Immunotherapy Enhancement: this compound promotes the production of neoantigens and cytokines, and significantly boosts T-cell proliferation. These actions collectively reinforce the systemic immune response against cancer, thereby enhancing the effectiveness of immunotherapy agents wikipedia.org. Preclinical data indicate that low doses of this compound can substantially increase the efficacy of PD-1 immune-checkpoint blockade by activating cytotoxic T cells and CAR-T cells wikipedia.org.
Key Combination Regimens Under Investigation:
This compound with Immunotherapy:
In Ovarian Clear Cell Carcinoma , this compound is being investigated in a Phase 1b/2 trial in combination with dostarlimab-gxly, a PD-1 blocking monoclonal antibody. This approach aims to leverage this compound's PP2A inhibitory activity to enhance the immune response fishersci.caguidetopharmacology.orgfishersci.cafishersci.cawikipedia.org.
For Metastatic Colorectal Cancer , this compound is being studied in a Phase I trial alongside atezolizumab, a PD-L1 inhibitor, particularly in patients with unresponsive (MSI Low) disease citeab.comciteab.comfishersci.ca.
In Small Cell Lung Cancer , this compound is part of a Phase Ib combination regimen that includes atezolizumab, along with chemotherapy agents carboplatin and etoposide. The rationale is to make tumor cells more susceptible to both chemotherapy and immunotherapy fishersci.com.
This compound with Chemotherapy:
In Soft Tissue Sarcomas , a Phase 1b/randomized Phase 2 trial is exploring this compound in combination with doxorubicin, a standard chemotherapy agent, to improve treatment outcomes wikipedia.orgnih.govdisprot.org.
Preclinical studies have consistently shown that this compound, when combined with standard cytotoxic drug therapies, potentiates their effectiveness against various hematologic cancers and solid tumors without enhancing toxicity wikipedia.org.
These ongoing trials highlight the broad potential of this compound as a synergistic agent to improve the therapeutic landscape for several challenging cancer types.
Pharmacodynamic and Pharmacokinetic Research in Clinical Settings
Pharmacodynamic (PD) and pharmacokinetic (PK) research are critical for understanding how a drug interacts with the body and how the body handles the drug, respectively. For this compound, these studies aim to elucidate its mechanism of action, particularly its ability to inhibit PP2A, and its distribution, metabolism, and excretion, especially concerning its penetration into the central nervous system for treating brain tumors.
Measurement of PP2A Inhibition in Patients
While this compound is established as a potent inhibitor of PP2A in preclinical models, direct measurements of PP2A inhibition in human patients in clinical settings are not extensively detailed in the provided search results. However, numerous in vitro and in vivo preclinical studies have consistently demonstrated this compound's ability to inhibit PP2A activity.
For instance, in in vitro studies, this compound has shown dose-dependent inhibition of PP2A. Treatment with 2 µM this compound reduced PP2A activity to 61% of control levels in U251 cells after both three and six hours of exposure. selleckchem.com Furthermore, this compound exhibits varying inhibitory concentrations (IC50) across different pancreatic cancer cell lines, with IC50 values of 0.85 µM in BxPc-3 cells and 3.87 µM in Panc-1 cells. selleckchem.commedchemexpress.com In other cell lines such as BxPc-3, Panc-1, and SW1990, this compound has been observed to reduce PP2A activity by 30-50%. medchemexpress.com
In in vivo xenograft models, systemic administration of this compound has also been shown to reduce PP2A activity. For example, a single intraperitoneal dose of 1.5 mg/kg this compound modestly reduced PP2A activity in CNE1 and CNE2 xenograft tumors to 77% of controls. oncotarget.com Similarly, 2 mg/kg of this compound administered intraperitoneally decreased PP2A activity in a time-dependent manner in xenografts and livers in nude mice. medchemexpress.com
Table 1: Preclinical PP2A Inhibition by this compound
| Cell Line/Model | This compound Concentration/Dose | Incubation/Treatment Time | PP2A Activity (% of Control) / IC50 | Reference |
| U251 cells (in vitro) | 2 µM | 3 hours & 6 hours | 61% | selleckchem.com |
| BxPc-3 cells (in vitro) | N/A | N/A | IC50: 0.85 µM | selleckchem.commedchemexpress.com |
| Panc-1 cells (in vitro) | N/A | N/A | IC50: 3.87 µM | selleckchem.commedchemexpress.com |
| BxPc-3, Panc-1, SW1990 cells (in vitro) | N/A | N/A | Reduced by 30-50% | medchemexpress.com |
| CNE1 & CNE2 xenografts (in vivo) | 1.5 mg/kg (single i.p. dose) | N/A | 77% | oncotarget.com |
| Xenografts & Livers (in vivo) | 2 mg/kg (i.p.) | Time-dependent | Decreased | medchemexpress.com |
Studies on Blood-Brain Barrier Penetration (for CNS tumors)
Penetration across the blood-brain barrier (BBB) is a critical pharmacokinetic consideration for drugs targeting central nervous system (CNS) tumors. Preclinical studies have indicated that this compound can penetrate the brain. Pharmacokinetic studies in rats demonstrated that this compound is able to cross the BBB, albeit at significantly lower concentrations in the brain compared to systemic circulation. nih.gov
The molecular weight of this compound is 268 Da nih.gov, which falls below the commonly cited 400 Da threshold for free diffusion of lipid-soluble small molecules into the CNS, suggesting its potential for brain penetration. nih.gov Initial preclinical and clinical studies have also indicated that this compound is effective in targeting nervous system tumors, suggesting its entry into the tumor via the permeable blood-tumor barrier. mdpi.com
A specific clinical trial (NCT01837667) has been designed with the objective to determine if this compound can pass into the brain in human patients. In this study, researchers plan to administer this compound to individuals before brain tumor surgery and measure its concentration in both blood and brain tumor tissues. cancer.govnih.gov This ongoing research aims to provide direct clinical evidence regarding this compound's brain penetration in the context of glioma. cancer.gov
For comparison, LB-102, a lipid-soluble homolog of this compound, has shown greater blood-brain barrier penetrance and achieved higher drug levels in brain tissue surrounding the main tumor mass, suggesting that lipid solubility plays a role in brain distribution for these compounds. mdpi.com
Relationship between Drug Concentration and Mechanism of Action
The relationship between drug concentration (pharmacokinetics) and the resulting biological effect (pharmacodynamics), often termed PK/PD correlation, is fundamental to understanding drug efficacy. For this compound, this relationship primarily revolves around its concentration-dependent inhibition of PP2A activity.
Preclinical data consistently demonstrate that the inhibitory effect of this compound on PP2A activity is dependent on its concentration. As shown in Table 1, this compound exhibits specific IC50 values for PP2A inhibition in various cancer cell lines, directly linking a given concentration to a quantifiable level of enzyme inhibition. For instance, in medulloblastoma cell lines (DAOY, D283, and D341), PP2A activity decreased in a dose-dependent manner after three hours of this compound treatment. researchgate.net
In a Phase I clinical trial involving patients with relapsed solid tumors, pharmacokinetic data indicated that plasma concentrations of this compound were generally low, with a half-life ranging between 1 and 2 hours. aacrjournals.org While this trial collected pharmacokinetic data in patients, the direct correlation between these measured plasma concentrations and the extent of PP2A inhibition in patient tissues was not explicitly detailed in the provided search results. However, the observed preclinical concentration-effect relationships provide a strong basis for understanding how this compound's concentration drives its PP2A inhibitory mechanism of action.
Table 2: Pharmacokinetic Properties of this compound (Clinical Phase I Data)
| Parameter | Value | Reference |
| Plasma Half-life (t½) | 1-2 hours | aacrjournals.org |
| Plasma Concentrations | Uniformly low | aacrjournals.org |
Resistance Mechanisms to Lb 100 and Strategies for Overcoming Resistance
Acquired Resistance Mechanisms to LB-100 in Combination Therapies
Acquired resistance to this compound, particularly when used in combination with other agents, has been observed. One notable mechanism involves the potential for resistant cells to exhibit a reduced tumorigenic phenotype. Studies have shown that acquired resistance to the combination of this compound and Wee1 inhibitors can lead to cancer cells losing many of their initial cancer-causing characteristics and becoming less malignant, even failing to form tumors in experimental animal models uni.luuni-freiburg.denih.gov.
Furthermore, resistance can emerge through the depletion of specific proteins, such as PEBP1. Research indicates that PEBP1 depletion confers resistance to this compound in various cancer models. Mechanistically, this resistance is mediated by a reduced conversion of the prodrug this compound into its active metabolite, endothall, in the absence of PEBP1, suggesting PEBP1 acts as a hydrolase in this conversion nih.gov.
This compound has also demonstrated the ability to overcome resistance to other drugs. For instance, it can reverse cisplatin (B142131) resistance in models of ovarian carcinoma and medulloblastoma by modulating P-glycoprotein (P-gp) expression and increasing drug accumulation cenmed.comresearchgate.net.
Paradoxical Activation of Oncogenic Signaling in Resistant Cells
A distinctive aspect of this compound's mechanism of action is its ability to induce paradoxical activation of oncogenic signaling pathways. As an inhibitor of PP2A, which typically suppresses oncogenic signaling, this compound treatment can lead to the hyperactivation of these pathways, including mitogenic signaling, and simultaneously engage several stress response pathways in cancer cells, such as those found in colorectal cancer models uni.lucenmed.comnih.govguidetopharmacology.org. This deliberate hyperactivation can become lethal to cancer cells when their fragile homeostasis is destabilized and stress response pathways are overloaded cenmed.com.
This paradoxical effect is associated with marked increases in DNA damage and mitotic stress guidetopharmacology.org. Interestingly, the acquired resistance to combination therapy involving this compound and Wee1 kinase inhibitors has been linked to a loss of the tumorigenic phenotype, where resistant cells exhibit reduced oncogenic capacity uni.luuni-freiburg.de.
Strategies to Overcome Resistance
To enhance the therapeutic efficacy of this compound and address emerging resistance, several strategies are being explored.
In gemcitabine-resistant pancreatic ductal adenocarcinoma (PDAC) cells, a non-DNA repair mechanism of resistance has been identified involving the formation of a mitochondrial ATR (mtATR)-tBid complex. In these resistant cells, increased PP2A phosphatase activity, often due to CIP2A degradation, leads to dephosphorylation of ATR, promoting the formation of mtATR. This mtATR then paradoxically accumulates with proapoptotic tBid at the mitochondria, forming a complex that silences tBid and induces apoptotic dormancy scienceopen.comyoutube.com.
This compound can overcome this resistance by antagonizing mtATR, which reactivates the pre-accumulated mitochondrial tBid and induces apoptosis in resistant PDAC cells. In orthotopic PDAC mouse models, this compound alone significantly suppressed resistant tumor growth by disrupting the mtATR-tBid complex, highlighting a novel mechanism of action for this compound in restoring apoptosis sensitivity scienceopen.comyoutube.com.
A highly effective strategy to overcome resistance and enhance cytotoxicity involves combining this compound with inhibitors of Wee1 and CHK1 kinases. This combination has demonstrated synthetic lethality in numerous cancer models, including colorectal cancer, pancreatic ductal adenocarcinoma, and cholangiocarcinoma uni.lunih.govcenmed.comnih.govguidetopharmacology.org.
Wee1 and CHK1 are crucial for cell cycle checkpoints, particularly the G2-M checkpoint, which allows cells to repair DNA damage before entering mitosis. By inhibiting PP2A with this compound and simultaneously inhibiting Wee1 and/or CHK1, cells are forced into premature mitosis without adequate DNA repair, leading to mitotic catastrophe and subsequent cell death uni.lucenmed.comnih.gov. For instance, this compound significantly boosts the effectiveness of adavosertib (a Wee1 kinase inhibitor) and doxorubicin (B1662922) in multidrug-resistant glioblastoma and non-small cell lung carcinoma cells cenmed.com.
Table 1: Synergistic Combinations of this compound with Wee1 and CHK1 Inhibitors
| Inhibitor Type | Example Compound(s) | Cancer Models | Observed Effect | Reference |
| Wee1 Inhibitor | Adavosertib | Colorectal Cancer, Pancreatic Ductal Adenocarcinoma, Cholangiocarcinoma, Glioblastoma, NSCLC | Synergistic anti-proliferative effect, enhanced cytotoxicity, DNA replication breakdown, premature mitosis, cell death | uni.lunih.govcenmed.comnih.gov |
| CHK1 Inhibitor | GDC-0575, CCT-245737, SCH-900776, Rabusertib, Prexasertib, MK-8776 | Colorectal Cancer | Increased toxicity of CHK1 inhibitors when combined with this compound | uni.lunih.gov |
Beyond Wee1 and CHK1 inhibitors, research is actively exploring other novel therapeutic combinations to maximize this compound's potential. This compound has been shown to sensitize cancer cells to various conventional therapies, including chemotherapy and radiation therapy, in a wide range of tumor types cenmed.comresearchgate.net.
Furthermore, this compound shows promise in combination with immunotherapy. It has been demonstrated to promote the production of neoantigens and cytokines while enhancing T-cell proliferation, thereby reinforcing the systemic immune response against cancer and potentially improving the effectiveness of immunotherapy. This suggests that this compound could play a role in converting "cold" tumors (those with low immune cell infiltration) into "hot" tumors (those with significant immune activity), making them more responsive to immune checkpoint blockade.
Future Directions and Therapeutic Implications of Lb 100 Research
Exploration of LB-100 in Pre-cancerous Conditions and Prevention
A significant future direction for this compound research involves its potential in cancer prevention and the treatment of pre-cancerous conditions. LIXTE Biotechnology and the Netherlands Cancer Institute (NKI) are collaborating on a preclinical study to investigate if this compound can eliminate "initiated" mutated cells that possess cancer-linked mutations but have not yet progressed to malignancy guidetopharmacology.orghznu.edu.cn. These initiated cells can act as reservoirs for pre-malignant conditions as individuals age and accumulate mutations guidetopharmacology.orghznu.edu.cn. The study aims to specifically test whether this compound can target and eliminate RAS-mutant-initiated cells, which could potentially reduce the risk of developing a broad spectrum of cancers in aging populations guidetopharmacology.orghznu.edu.cnnih.gov. The rationale behind this approach is that this compound activates oncogenic signaling, a process that has been shown to be detrimental to cancer cells, suggesting a mechanism by which it could eliminate these early-stage malignant cells guidetopharmacology.orghznu.edu.cn.
Identification of Biomarkers for Patient Selection and Treatment Response
Identifying predictive biomarkers is crucial for optimizing patient selection and predicting treatment response to this compound. Research suggests that molecular identification of the overexpression of endogenous inhibitors of PP2A and Mad2 (mitotic arrest deficiency protein 2) could serve as a basis for selecting patients who might benefit from this compound therapy fishersci.ca. Mad2 is frequently overexpressed in various human cancers, including breast, gastric, non-small cell lung carcinoma (NSCLC), colon, endometrial, ovarian (mucinous), soft tissue and osteosarcomas, hepatocellular cancer, and seminomas fishersci.ca. Furthermore, studies indicate that depletion of PEBP1 confers resistance to this compound in different cancer models, thereby positioning PEBP1 as a potential candidate biomarker for treatment response fishersci.ca. Ongoing research, including new data on this compound conversion, aims to refine these biomarkers to improve patient selection for clinical trials hznu.edu.cn. Liquid biopsy (LB) is also gaining attention as a minimally invasive method for identifying various tumor-associated components, including protein molecules, that could serve as biomarkers for guiding immunotherapy decisions and enhancing treatment precision citeab.com.
Further Elucidation of Immunomodulatory Effects of this compound
The immunomodulatory effects of this compound are a key area of ongoing investigation. This compound has been shown to enhance the efficacy of immune checkpoint blockade in various cancer models by promoting T-cell and cGAS-STING activation. It possesses the ability to transform immunologically "cold" tumors (those poorly recognized by the immune system) into "hot" tumors by inhibiting DNA mismatch repair. A significant mechanistic insight is that this compound induces the creation of neoantigens in colon cancer cells through the perturbation of mRNA splicing, leading to the formation of drug-induced, MHC-I-presented neopeptides. This process provides a molecular explanation for the observed synergy between this compound and immune checkpoint inhibitors. In glioblastoma models, the combination of this compound with PD-1 blockade has demonstrated a synergistic improvement in survival and induced tumor regression, an effect that was dependent on both CD4+ and CD8+ T cells. Moreover, this compound alone can skew CD4+ T cells towards Th1 differentiation, which increases tumor inflammation through enhanced interferon-gamma (IFN-γ) production. This also leads to an upregulation of PD-L1 expression in glioblastoma cells by enhancing T cell secretion of IFN-γ in vitro.
Development of More Specific Phosphatase Inhibitors
This compound functions as a catalytic inhibitor of both PP2A and PP5 citeab.comnih.gov. The shared catalytic mechanism and significant structural homology between the active sites of these two phosphatases suggest that the observed antitumor activity of this compound may stem from an additive effect of inhibiting both PP2A and PP5C citeab.comnih.gov. Future studies are warranted to further explore this additive effect as a contributor to this compound's therapeutic efficacy nih.gov. The relatively simple chemical structure and ease of synthesis of the cantharidin (B1668268)/endothall scaffold, from which this compound is derived, make it an attractive template for the development of more specific phosphatase inhibitors nih.gov. The goal of developing highly selective inhibitors of PPP-family phosphatases is to create compounds that retain potent antitumor activity while minimizing systemic toxicity nih.gov.
Investigation of this compound in Non-Oncological Contexts (e.g., Bone Growth)
Beyond its primary focus in oncology, this compound's potential in non-oncological contexts is also being explored. For instance, based on prior evidence that cantharidin inhibits the inactivation of NPR2 (natriuretic peptide receptor 2) in growth plate chondrocytes by fibroblast growth factor (FGF), a study investigated whether this compound could increase NPR2 activity and promote long bone growth citeab.com. This line of inquiry suggests that this compound, or related compounds, might have applications in areas such as skeletal development or conditions affecting bone growth.
Role of this compound in Overcoming Senescence in Cancer Cells
A significant therapeutic implication of this compound research lies in its ability to overcome senescence in cancer cells. While PP2A has traditionally been considered a tumor suppressor, its inhibition has recently emerged as a novel strategy to force senescent cancer cells into mitosis, ultimately leading to cell death via mitotic catastrophe guidetopharmacology.orgflybase.org. This compound, as a small molecule inhibitor of PP2A, has demonstrated promise in achieving this effect. This approach is particularly relevant for addressing treatment resistance, which often develops in cancer cells after exposure to conventional chemotherapies and radiation, as senescent cells can be highly resistant to these standard treatments.
Novel Therapeutic Approaches Beyond Oncogene Inhibition
This compound is at the forefront of a novel therapeutic strategy known as "activation lethality," which represents a paradigm shift from traditional oncogene inhibition nih.govhznu.edu.cnfishersci.ca. Unlike most current cancer therapies that aim to suppress oncogenic signaling, this compound triggers a hyper-activation of these signals, which paradoxically becomes lethal to cancer cells nih.gov. This unique mechanism can lead to a phenomenon termed "tumor suppressive drug resistance," where cancer cells that develop resistance to this compound treatment lose their malignant characteristics and become less capable of forming tumors in experimental animal models. The deliberate hyper-activation of cancer signals induced by this compound is particularly effective when combined with inhibitors of stress response pathways, such as the WEE1 kinase inhibitor adavosertib nih.gov. This combination has demonstrated synergistic anti-proliferative effects across various in vitro cancer models, including colorectal cancer, pancreatic ductal adenocarcinoma, and cholangiocarcinoma, ultimately leading to mitotic catastrophe.
Q & A
Q. Example Trial (NCT06012734) :
- Objective : Test this compound + atezolizumab (PD-L1 inhibitor) in MSI-low metastatic colon cancer.
- Design : Phase II, randomized, with progression-free survival (PFS) as the primary endpoint.
- Translational Analysis : Perform immunopeptidomics on tumor biopsies pre/post-LB-100 to quantify neoantigen presentation .
Key Collaboration: Partner with institutions (e.g., Netherlands Cancer Institute) for biomarker-driven patient stratification .
Advanced: What are the mechanisms of resistance to this compound?
Resistance arises from:
- Downregulation of MAPK/WNT pathways : Identified via genome-wide CRISPR screens .
- Altered PP2A subunit composition : Use isoform-specific PP2A knockdown models to study compensatory signaling.
Methodological Insight: Perform RNAi/CRISPR screens followed by pathway enrichment analysis to map resistance drivers .
Basic: What are the pharmacokinetic challenges of this compound in brain tumors?
This compound shows poor blood-brain barrier penetration in recurrent glioblastoma patients. Only minimal drug levels were detected in tumor tissue after intravenous administration . Methodological Insight: Use LC-MS/MS to quantify this compound in paired blood/tumor samples. Explore alternative delivery methods (e.g., convection-enhanced delivery) .
Advanced: How does this compound reverse chemotherapy resistance in ESCC?
This compound downregulates MCL1 (anti-apoptotic protein) and restores nab-PTX sensitivity in resistant ESCC:
PP2A Activity Assay : Measure phosphatase activity via malachite green assay post-LB-100 treatment .
Seahorse Analysis : Quantify OCR (oxidative phosphorylation) to confirm metabolic stress .
In Vivo Validation : Use patient-derived xenografts to test this compound + nab-PTX combinations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
